3-(Hexyloxy)benzaldehyde
Overview
Description
3-(Hexyloxy)benzaldehyde: is an organic compound with the empirical formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a benzene ring substituted with a hexyloxy group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Hexyloxy)benzaldehyde involves the reaction of 3-hydroxybenzaldehyde with 1-bromohexane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) under an inert atmosphere . The reaction is typically carried out at 80°C for 2 hours . The product is then purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, scaled up for larger production volumes. Industrial processes may also incorporate additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: 3-(Hexyloxy)benzoic acid.
Reduction: 3-(Hexyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(Hexyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)benzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce different products. The hexyloxy group can influence the reactivity and stability of the compound by providing steric and electronic effects.
Comparison with Similar Compounds
- 3-(Methoxy)benzaldehyde
- 3-(Ethoxy)benzaldehyde
- 3-(Butoxy)benzaldehyde
Comparison: 3-(Hexyloxy)benzaldehyde is unique due to the length of its hexyloxy group, which can influence its solubility, boiling point, and reactivity compared to shorter alkoxy-substituted benzaldehydes. The longer hexyloxy chain can also provide different steric effects, making it suitable for specific applications where bulkier substituents are required.
Properties
IUPAC Name |
3-hexoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKQOJQWLCELHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443399 | |
Record name | 3-(hexyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24083-09-8 | |
Record name | 3-(hexyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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